molecular formula C17H19FN4O4S3 B4616173 N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No.: B4616173
M. Wt: 458.6 g/mol
InChI Key: RDLNHGDVBVBCEK-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C17H19FN4O4S3 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.05524678 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound's utility in synthesizing heterocyclic compounds, such as morpholines, piperazines, azepines, and oxazepines, has been demonstrated through reactions involving amino alcohols or diamines with α-phenylvinylsulfonium salts. These reactions achieve moderate to excellent yields with high levels of regio- and diastereoselectivity, showcasing the compound's versatility as a precursor in organic synthesis Matlock et al., 2015.

Nanofiltration Membrane Development

In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, including derivatives of this compound. These membranes exhibit improved water flux for the treatment of dye solutions, highlighting the compound's application in enhancing the efficiency and performance of filtration technologies Liu et al., 2012.

Antibacterial Activities

Research into the compound's derivatives has found applications in developing new antibacterial agents. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to exhibit significant antibacterial activities, underscoring the potential of this compound as a backbone for novel antibiotics Qi, 2014.

Development of Adenosine Receptor Antagonists

In pharmacological research, derivatives of this compound have been developed as adenosine A2B receptor antagonists, demonstrating high affinity and selectivity. These findings illustrate the compound's role in the discovery and development of new therapeutic agents targeting various biological pathways Borrmann et al., 2009.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S3/c18-13-1-5-16(6-2-13)29(25,26)22-11-9-21(10-12-22)17(27)20-14-3-7-15(8-4-14)28(19,23)24/h1-8H,9-12H2,(H,20,27)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNHGDVBVBCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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